molecular formula C15H32FO2P B126188 IDFP CAS No. 615250-02-7

IDFP

Cat. No.: B126188
CAS No.: 615250-02-7
M. Wt: 294.39 g/mol
InChI Key: SFRALHFBKRAJPW-UHFFFAOYSA-N
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Description

Isopropyl dodecylfluorophosphonate is an organophosphorus compound known for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. It has been widely studied for its effects on endocannabinoid signaling and lipid metabolism in various biological systems .

Mechanism of Action

Target of Action

Isopropyl Dodecylfluorophosphonate (IDFP) primarily targets several enzymes, including Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Lysosomal Phospholipase A2 (PLA2G15) . These enzymes play crucial roles in lipid metabolism and signaling .

Mode of Action

this compound acts as a potent inhibitor of these enzymes. It binds to the active sites of these enzymes, inhibiting their function . For instance, this compound inhibits PLA2G15, a key enzyme involved in the activation of PPARδ and LXR transcription factors .

Biochemical Pathways

The inhibition of these enzymes by this compound affects several biochemical pathways. For instance, the inhibition of MAGL leads to an elevation of endocannabinoid levels, which can alter cannabinoid-dependent behavior . The inhibition of PLA2G15 affects the activation of PPARδ and LXR transcription factors, which are involved in metabolic, phagocytic, and inflammatory responses .

Pharmacokinetics

For example, it has been shown to inhibit mouse brain CB1 binding by 84% 4 hours after intraperitoneal dosage at 30 mg/kg .

Result of Action

The inhibition of these enzymes by this compound has several molecular and cellular effects. For instance, a single administration of this compound has been shown to increase hepatic triglycerides and induce insulin resistance in mice . Additionally, the inhibition of PLA2G15 by this compound can lower the expression of certain genes in macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the in vivo effects of this compound can vary depending on the dosage and route of administration . .

Biochemical Analysis

Biochemical Properties

Isopropyl Dodecylfluorophosphonate interacts with key enzymes in the endocannabinoid system, namely MAGL and FAAH . These enzymes are responsible for the breakdown of endocannabinoids, biologically active lipids that regulate diverse neurological and metabolic functions . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate effectively increases the levels of endocannabinoids in the system .

Cellular Effects

Isopropyl Dodecylfluorophosphonate has been shown to have significant effects on cellular processes. A single administration of Isopropyl Dodecylfluorophosphonate can increase hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Isopropyl Dodecylfluorophosphonate involves its binding interactions with the enzymes MAGL and FAAH . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate prevents the breakdown of endocannabinoids, leading to increased levels of these biologically active lipids . This can result in changes in gene expression and other cellular effects .

Temporal Effects in Laboratory Settings

The effects of Isopropyl Dodecylfluorophosphonate have been observed to change over time in laboratory settings. For example, a single administration of Isopropyl Dodecylfluorophosphonate was found to cause a significant increase in hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Isopropyl Dodecylfluorophosphonate in animal models have been shown to vary with dosage

Metabolic Pathways

Isopropyl Dodecylfluorophosphonate is involved in the endocannabinoid metabolic pathway . By inhibiting the enzymes MAGL and FAAH, it prevents the breakdown of endocannabinoids, leading to increased levels of these lipids . This can have effects on metabolic flux and metabolite levels .

Preparation Methods

The synthesis of isopropyl dodecylfluorophosphonate involves the reaction of dodecyl alcohol with phosphorus oxychloride, followed by the addition of isopropanol and fluorine-containing reagents. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

Isopropyl dodecylfluorophosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Isopropyl dodecylfluorophosphonate is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin analogs. it is unique in its high potency and selectivity for specific enzymes involved in lipid metabolism. Similar compounds include:

Isopropyl dodecylfluorophosphonate stands out due to its specific applications in endocannabinoid research and its potential therapeutic implications.

Properties

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647212
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615250-02-7
Record name 1-Methylethyl P-dodecylphosphonofluoridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615250-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDFP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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